molecular formula C20H24O5 B569017 Gibberellin A5 methyl ester CAS No. 15355-45-0

Gibberellin A5 methyl ester

Cat. No.: B569017
CAS No.: 15355-45-0
M. Wt: 344.407
InChI Key: KIAZKTCYLHEASA-HOWNIQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A5 methyl ester is a derivative of gibberellin A5, a plant hormone belonging to the gibberellin family. Gibberellins are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . This compound is often used in scientific research to study the effects of gibberellins on plant physiology and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A5 methyl ester can be synthesized through several methods. One common approach involves the hydrogenation of this compound-16,17-epoxide with tritium gas, followed by the removal of epoxide oxygen and hydrolysis . Another method includes the hydrogenation of this compound monomesylate with tritium gas, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the use of fermentation processes to produce gibberellin A5, which is then esterified to form the methyl ester. The fermentation process often utilizes fungi such as Gibberella fujikuroi, which naturally produce gibberellins .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A5 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the solvolysis of this compound toluene-p-sulphonate is a well-studied reaction .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gibberellin A5 methyl ester is widely used in scientific research due to its role in plant growth regulation. Some key applications include:

Comparison with Similar Compounds

Gibberellin A5 methyl ester is one of many gibberellin derivatives. Similar compounds include:

Uniqueness: this compound is unique due to its specific structure and the distinct biological activities it exhibits. Its methyl ester form allows for easier manipulation in chemical reactions and studies, making it a valuable tool in research .

Properties

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAZKTCYLHEASA-HOWNIQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.